molecular formula C14H28O3 B14632049 Pentyl 2-methyl-3-(pentyloxy)propanoate CAS No. 54286-95-2

Pentyl 2-methyl-3-(pentyloxy)propanoate

Cat. No.: B14632049
CAS No.: 54286-95-2
M. Wt: 244.37 g/mol
InChI Key: LJXUIVUHXUAMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl 2-methyl-3-(pentyloxy)propanoate is an organic ester compound. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl 2-methyl-3-(pentyloxy)propanoate can be synthesized through the esterification reaction between 2-methyl-3-(pentyloxy)propanoic acid and pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this ester might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-methyl-3-(pentyloxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Pentyl 2-methyl-3-(pentyloxy)propanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the formation of 2-methyl-3-(pentyloxy)propanoic acid and pentanol. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Properties

CAS No.

54286-95-2

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

pentyl 2-methyl-3-pentoxypropanoate

InChI

InChI=1S/C14H28O3/c1-4-6-8-10-16-12-13(3)14(15)17-11-9-7-5-2/h13H,4-12H2,1-3H3

InChI Key

LJXUIVUHXUAMOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC(C)C(=O)OCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.